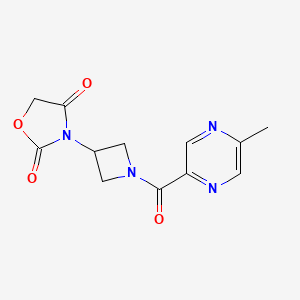

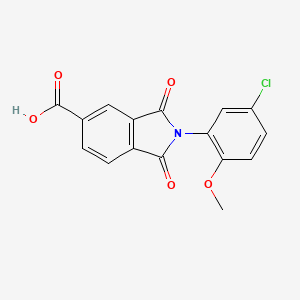

2-(5-氯-2-甲氧基苯基)-1,3-二氧代异吲哚啉-5-羧酸

货号 B2466938

CAS 编号:

690967-38-5

分子量: 331.71

InChI 键: YBQQHQBIVPEHNY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

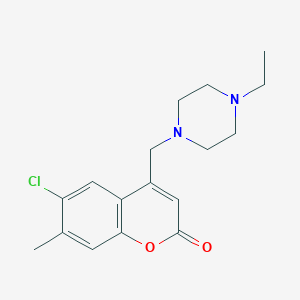

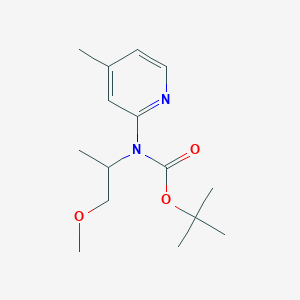

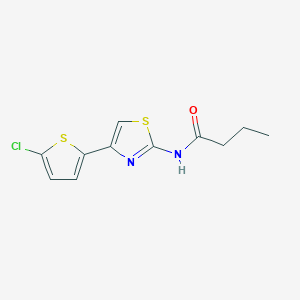

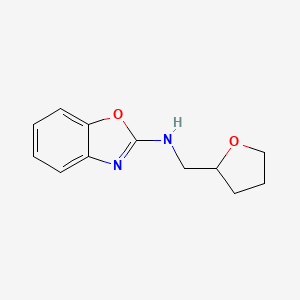

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursor. The chloro and methoxy groups could be introduced via electrophilic aromatic substitution reactions . The isoindoline and carboxylic acid functionalities could be introduced through a series of reactions including condensation, cyclization, and oxidation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and isoindoline groups), a carboxylic acid group, and heteroatoms (oxygen in the methoxy and dioxo groups, and chlorine). These features could influence the compound’s physical and chemical properties, such as its polarity, solubility, and reactivity .Chemical Reactions Analysis

The compound could participate in various chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The aromatic rings could participate in electrophilic aromatic substitution reactions, given the right conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature .科学研究应用

- Targeting Cancer : Researchers explore its potential as an anticancer agent due to its boronic acid moiety, which can inhibit proteasome activity. This inhibition disrupts protein degradation pathways, making it a promising candidate for cancer therapy .

- Antioxidant Properties : The compound exhibits antioxidant activity, which could be harnessed for developing drugs to combat oxidative stress-related diseases .

- Antimicrobial Surfaces : Scientists have synthesized boronic acid-functionalized polymers for non-leaching antimicrobial surfaces. These materials could find applications in medical devices, coatings, and textiles .

- Proteasome Inhibitors : The boronic acid group in this compound can specifically target proteasomes, which play a crucial role in protein degradation. Researchers investigate its potential as a proteasome inhibitor for therapeutic purposes .

- Cross-Coupling Reactions : The boronic acid functionality allows for Suzuki-Miyaura cross-coupling reactions. Researchers use it as a versatile building block to create complex organic molecules .

- Assay Standards : The compound’s antioxidant activity can be utilized in developing assays for evaluating antioxidant capacity. It compares favorably with established standards like α-tocopherol (vitamin E) and butylated hydroxytoluene (BHT) .

- Storage and Handling : As a solid, it falls under combustible solids (Storage Class 11). Proper handling and storage are essential to ensure safety .

Medicinal Chemistry and Drug Development

Materials Science and Surface Modification

Chemical Biology and Enzyme Inhibition

Organic Synthesis and Boron Reagents

Analytical Chemistry and Assay Development

Chemical Safety and Handling

安全和危害

未来方向

The potential applications of this compound would depend on its properties and reactivity. It could be of interest in fields such as medicinal chemistry, where it could serve as a precursor for the synthesis of new drugs, or materials science, where it could be used in the development of new materials .

属性

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO5/c1-23-13-5-3-9(17)7-12(13)18-14(19)10-4-2-8(16(21)22)6-11(10)15(18)20/h2-7H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQQHQBIVPEHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2466859.png)

![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2466864.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2466866.png)

![3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one](/img/structure/B2466868.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2466877.png)